(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid
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Overview
Description
CHEMBL330998 is a bioactive compound with drug-like properties. It is part of the ChEMBL database, which curates information on bioactive molecules. Specifically, CHEMBL330998 has been studied for its binding, functional, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties . Unfortunately, I don’t have specific details about its origin or natural occurrence.
Chemical Reactions Analysis
CHEMBL330998 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
The scientific research applications of CHEMBL330998 span several fields:
Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its potential as a drug candidate for specific diseases.
Industry: Exploring its use in chemical processes or as a starting material for other compounds.
Mechanism of Action
The exact mechanism by which CHEMBL330998 exerts its effects remains elusive. researchers would investigate its molecular targets (such as proteins or enzymes) and the pathways involved. Understanding its mode of action is crucial for drug development.
Comparison with Similar Compounds
Unfortunately, I don’t have a direct list of similar compounds to CHEMBL330998. researchers often compare it with structurally related molecules to highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C19H22O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(3,3-dimethyl-2H-1-benzothiophen-5-yl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C19H22O2S/c1-13(10-18(20)21)6-5-7-14(2)15-8-9-17-16(11-15)19(3,4)12-22-17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-10+,14-7+ |
InChI Key |
LWOPJLGICWVJGG-SEBRYRKESA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC2=C(C=C1)SCC2(C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)SCC2(C)C |
Origin of Product |
United States |
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